2-[(2-Methylbutanoyl)amino]benzamide
Description
Properties
Molecular Formula |
C12H16N2O2 |
|---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
2-(2-methylbutanoylamino)benzamide |
InChI |
InChI=1S/C12H16N2O2/c1-3-8(2)12(16)14-10-7-5-4-6-9(10)11(13)15/h4-8H,3H2,1-2H3,(H2,13,15)(H,14,16) |
InChI Key |
IMBUPDZXAGZXEG-UHFFFAOYSA-N |
SMILES |
CCC(C)C(=O)NC1=CC=CC=C1C(=O)N |
Canonical SMILES |
CCC(C)C(=O)NC1=CC=CC=C1C(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
The following analysis compares 2-[(2-Methylbutanoyl)amino]benzamide with structurally related benzamide derivatives, focusing on substituent effects, biological activities, and physicochemical properties.
Structural and Functional Group Analysis
Key Observations :
- Electron-Withdrawing Groups : Chlorine and nitro groups in analogs () improve antimicrobial activity by interacting with bacterial enzymes or DNA .
- Steric Effects: Bulky substituents (e.g., sec-butylphenoxy in ) may limit binding to certain targets but improve selectivity .
Antimicrobial Activity
- 2-Azetidinone Derivatives (): Compounds with chloro and chlorophenyl substituents exhibited potent antimicrobial effects (MIC < 1 µg/mL against S. aureus). The azetidinone ring likely disrupts bacterial cell wall synthesis .
- Nitazoxanide (): Broad-spectrum antiparasitic activity against Cryptosporidium and Giardia via inhibition of pyruvate:ferredoxin oxidoreductase .
Antioxidant Activity
- Thiourea-Benzamide Derivatives (): Hydroxyl and methoxy substituents enhanced antioxidant activity (% inhibition >85%), attributed to radical scavenging and hydrogen donation .
Anticancer Potential
- 2-Azetidinone Derivatives (): Moderate activity against MCF7 breast cancer cells (IC₅₀ ~50 µM). Styryl groups improved potency by interfering with tubulin polymerization .
Target Compound Implications: The absence of electron-withdrawing or bulky groups in this compound suggests weaker antimicrobial activity compared to and analogs. However, its lipophilicity may favor CNS penetration or anticancer applications if paired with targeted delivery systems .
Physicochemical Properties
Key Trends :
- Higher logP correlates with increased alkyl chain length or aromaticity.
- Polar groups (e.g., nitro in nitazoxanide) improve solubility but reduce bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
